molecular formula C23H27N5O2S B2504356 2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine CAS No. 946314-42-7

2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No. B2504356
CAS RN: 946314-42-7
M. Wt: 437.56
InChI Key: YOHYRJLQTQRSCG-UHFFFAOYSA-N
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Description

The compound "2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine" is a synthetic molecule that likely belongs to a class of compounds with a piperazine core structure, which is often seen in pharmaceutical agents. Piperazine derivatives are known for their wide range of biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . They are also explored for their antimicrobial , antibacterial , anthelmintic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the nucleophilic attack of amines on substituted pyrimidines or other electrophilic centers. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting 2,4,6-trichloropyrimidine with various amines . Similarly, other studies have reported the synthesis of piperazine derivatives by treating secondary amines with sulfonyl chlorides followed by reactions with activated molecules like 2-furyl(1-piperazinyl)methanone . These synthetic routes often involve the use of solvents like acetonitrile and the presence of a base such as K2CO3 .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using techniques such as EI-MS, IR, 1H-NMR spectral analysis , and X-ray crystallography . The piperazine ring typically adopts a chair conformation, and the sulfonyl moiety is often in a distorted tetrahedral configuration . These structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including Suzuki coupling, which is a cross-coupling reaction used to synthesize biaryl compounds . The functional group transformations in these reactions are generally efficient and yield high-purity products. The nature of substitutions on the piperazine ring and the sulfonyl group can significantly influence the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability as a therapeutic agent. For example, the antibacterial activities of these compounds can be assessed using growth rate methods, and their efficacy can be compared to standard drugs . The pharmacological properties, such as enzyme inhibitory activity, are also critical for evaluating the potential therapeutic applications of these compounds .

Scientific Research Applications

Synthesis and Characterization

The compound, 2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine, is involved in the synthesis and characterization of various derivatives that hold potential in medicinal chemistry. For instance, the parallel solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines showcases a methodology that starts from a related pyrimidinone compound, leading to products through a three-step procedure including tosylate substitution, base-catalyzed rearrangement, and sulfide to sulfone oxidation (Radi et al., 2005). This synthesis route emphasizes the versatility of pyrimidine derivatives in generating compounds with varying biological activities.

Biological Evaluation

A series of carbazole derivatives synthesized starting from carbazole, which involves steps like reaction with ethyl chloroacetate and cyclization, resulted in compounds evaluated for their antibacterial, antifungal, and anticancer activities. Among these, certain derivatives exhibited significant activity against bacterial and fungal strains, as well as on the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Polymerization Applications

The Michael addition polymerizations of trifunctional amines with diacrylamides, including those related to piperazine derivatives, lead to the formation of novel linear poly(amido amine)s. These polymerizations, investigated for different amines like 4-aminomethyl piperidine, show the potential of these compounds in creating materials with specific backbone structures, offering insights into the reactivity and applications of such polymers (Wang et al., 2005).

Anticancer Agent Development

The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlight the therapeutic potential of piperazine and pyrimidine derivatives. Specific compounds in this research demonstrated strong anticancer activity, indicating the role of these chemical frameworks in developing new anticancer therapies (Rehman et al., 2018).

properties

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-3-19-9-11-21(12-10-19)31(29,30)28-15-13-27(14-16-28)23-24-18(2)17-22(26-23)25-20-7-5-4-6-8-20/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYRJLQTQRSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

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